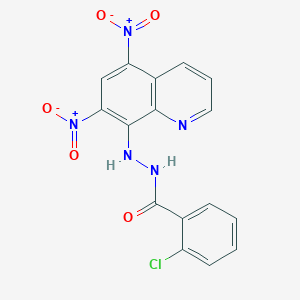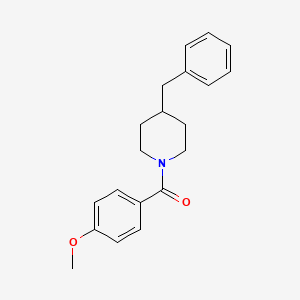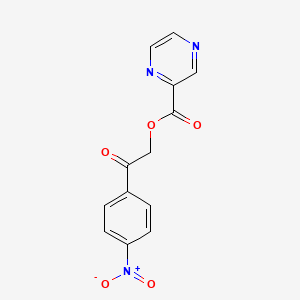
2-chloro-N'-(5,7-dinitroquinolin-8-yl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N’-(5,7-dinitroquinolin-8-yl)benzohydrazide is a complex organic compound that features a quinoline ring substituted with nitro groups and a benzohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-(5,7-dinitroquinolin-8-yl)benzohydrazide typically involves the following steps:
Nitration of Quinoline: The starting material, quinoline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 5 and 7 positions.
Chlorination: The nitrated quinoline is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce a chlorine atom at the 8 position.
Formation of Benzohydrazide: Benzohydrazide is synthesized separately by reacting benzoyl chloride with hydrazine hydrate.
Coupling Reaction: Finally, the chlorinated quinoline derivative is coupled with benzohydrazide under basic conditions (e.g., using sodium hydroxide) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for nitration and chlorination steps, and large-scale coupling reactions in batch reactors.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst or using tin(II) chloride in acidic conditions.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Ammonia, primary or secondary amines, thiols.
Major Products
Reduction: 2-amino-N’-(5,7-dinitroquinolin-8-yl)benzohydrazide.
Substitution: 2-substituted-N’-(5,7-dinitroquinolin-8-yl)benzohydrazides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 2-chloro-N’-(5,7-dinitroquinolin-8-yl)benzohydrazide can be used as a building block for the synthesis of more complex molecules. Its reactive sites allow for further functionalization, making it valuable in the development of new materials and catalysts.
Biology and Medicine
This compound may exhibit biological activity due to the presence of the quinoline ring, which is a common scaffold in many pharmacologically active molecules. It could be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In the materials science field, derivatives of this compound could be used in the development of dyes, pigments, and polymers. Its unique structure might impart desirable properties such as fluorescence or enhanced stability to the materials.
Mecanismo De Acción
The mechanism by which 2-chloro-N’-(5,7-dinitroquinolin-8-yl)benzohydrazide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The nitro groups could participate in redox reactions, while the quinoline ring might intercalate with DNA or interact with proteins.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N’-(5,7-dinitroquinolin-8-yl)benzohydrazide: The parent compound.
2-amino-N’-(5,7-dinitroquinolin-8-yl)benzohydrazide: A reduced form with amino groups.
2-methyl-N’-(5,7-dinitroquinolin-8-yl)benzohydrazide: A derivative with a methyl group instead of chlorine.
Uniqueness
2-chloro-N’-(5,7-dinitroquinolin-8-yl)benzohydrazide is unique due to the combination of its quinoline ring with nitro groups and a benzohydrazide moiety. This structure provides multiple reactive sites, making it versatile for various chemical transformations and applications. The presence of both electron-withdrawing nitro groups and a chlorine atom enhances its reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C16H10ClN5O5 |
|---|---|
Peso molecular |
387.73 g/mol |
Nombre IUPAC |
2-chloro-N'-(5,7-dinitroquinolin-8-yl)benzohydrazide |
InChI |
InChI=1S/C16H10ClN5O5/c17-11-6-2-1-4-9(11)16(23)20-19-15-13(22(26)27)8-12(21(24)25)10-5-3-7-18-14(10)15/h1-8,19H,(H,20,23) |
Clave InChI |
ZTBKTEYDCVYSPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NNC2=C(C=C(C3=C2N=CC=C3)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-1-adamantanecarboxamide](/img/structure/B10890735.png)
![methyl S-benzyl-N-{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}cysteinate](/img/structure/B10890759.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10890761.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B10890762.png)
![(5Z)-5-[(3-methylthiophen-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B10890764.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B10890774.png)

![3-(5-{(1E)-3-[(3-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)-4-chlorobenzoic acid](/img/structure/B10890790.png)
![1-[4-(4-Methylbenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10890792.png)




